methyl 4-{1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate
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Overview
Description
methyl 4-{1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a complex organic compound that features a unique structure combining a benzyl group, a dihydropyridine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate typically involves a multi-step process:
Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized via the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic conditions.
Introduction of the Benzyl Group: The 2,5-dimethylbenzyl group can be introduced through a Friedel-Crafts alkylation reaction, where the dihydropyridine ring is treated with 2,5-dimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Benzoate Ester: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
methyl 4-{1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The carbonyl group in the dihydropyridine ring can be reduced to form alcohol derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting neurological or cardiovascular diseases.
Materials Science: The compound’s unique structure may lend itself to the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological pathways and interactions, particularly those involving dihydropyridine derivatives.
Mechanism of Action
The mechanism of action of methyl 4-{1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as ion channels or receptors, modulating their activity. The dihydropyridine ring is known to interact with calcium channels, which could be a potential pathway for its biological effects.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another dihydropyridine derivative used as an antihypertensive agent.
Felodipine: Similar to nifedipine and amlodipine, used for its vasodilatory effects.
Uniqueness
methyl 4-{1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is unique due to the presence of the 2,5-dimethylbenzyl group and the benzoate ester, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridine derivatives.
Properties
IUPAC Name |
methyl 4-[[1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-15-6-7-16(2)18(13-15)14-25-12-4-5-20(22(25)27)21(26)24-19-10-8-17(9-11-19)23(28)29-3/h4-13H,14H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYOVCKDLNPIID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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